5-Isobutoxyisoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(2-methylpropoxy)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)4-10-7-3-6(8)9-11-7/h3,5H,4H2,1-2H3,(H2,8,9) |
InChI Key |
PJNRMTLUIGHWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=NO1)N |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5 Isobutoxyisoxazol 3 Amine and Isoxazole Scaffolds
Quantum Chemical Calculations on Isoxazole (B147169) Derivatives
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For the isoxazole scaffold, these methods reveal details about electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new derivatives.
The electronic properties of isoxazole derivatives are often investigated using Density Functional Theory (DFT), a computational method that calculates the electronic structure of molecules. researchgate.net Functionals such as B3LYP, CAMB3LYP, WB97XD, and MPW1PW91, paired with basis sets like 6-31G(d,p), are commonly employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter. A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. researchgate.net This analysis helps in understanding the stability and reactivity of different isoxazole derivatives. For instance, studies on various substituted isoxazoles have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential biological activity. researchgate.net
| Derivative | DFT Functional | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|---|---|
| 3,5-diphenylisoxazole | MPW1PW91 | 6-31G(d,p) | -6.25 | -1.50 | 4.75 |
| 3-(4-chlorophenyl)-5-phenylisoxazole | MPW1PW91 | 6-31G(d,p) | -6.40 | -1.75 | 4.65 |
| 5-(4-nitrophenyl)-3-phenylisoxazole | B3LYP | 6-31G(d,p) | -7.10 | -3.20 | 3.90 |
| Parent Isoxazole | B3LYP | 6-31G(d,p) | -7.34 | -0.84 | 6.50 |
Computational Studies of Reaction Mechanisms
Computational methods are invaluable for mapping the intricate pathways of chemical reactions. For isoxazoles, these studies often focus on their synthesis, particularly through [3+2] cycloaddition (32CA) reactions. mdpi.com This reaction is a primary route for forming the five-membered isoxazole ring from components like nitrile N-oxides and alkenes or alkynes. mdpi.comnih.gov
DFT calculations are used to model the transition states and intermediates along the reaction coordinate. mdpi.com This allows researchers to determine activation energies, reaction enthalpies, and Gibbs free energies, which collectively explain the feasibility, rate, and regioselectivity of the reaction. mdpi.com For example, computational studies on the 32CA reaction between formonitrile N-oxide and various alkenes have elucidated why certain regioisomers are preferentially formed. mdpi.com These models can predict how changes in reactants, solvents, or catalysts will affect the reaction outcome, providing a theoretical foundation to optimize synthetic protocols. mdpi.comnih.gov Beyond synthesis, computational studies have also explored the mechanisms of subsequent reactions, such as the transformation of isoxazoles into other heterocyclic systems like pyridines. nsf.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend theoretical investigations to larger systems and longer timescales, providing insights into the three-dimensional structure and dynamic behavior of molecules and their interactions with biological targets.
A cornerstone of modern drug discovery is the prediction of how a potential drug molecule (a ligand) will bind to its biological target, typically a protein. Molecular docking is a computational technique widely used for this purpose. nih.govconnectjournals.comtandfonline.com In studies involving isoxazole derivatives, molecules are computationally placed into the active site of a target protein to predict the preferred binding orientation and affinity. nih.govtandfonline.com The quality of the binding is assessed using scoring functions, which estimate the binding energy. researchgate.net
Molecular docking studies have been conducted on isoxazole derivatives against a range of targets, including cyclooxygenase (COX) enzymes, carbonic anhydrase, and various cytochrome P450 proteins. nih.govtandfonline.comacs.orgnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com To further refine these predictions and assess the stability of the binding pose over time, Molecular Dynamics (MD) simulations are often performed. mdpi.comnih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the ligand-target interaction and confirming the stability of the computationally predicted binding mode. mdpi.commdpi.com
| Isoxazole Derivative Type | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Isoxazole-carboxamide | COX-2 | 5IKR | -9.8 | nih.gov |
| (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one | Carbonic Anhydrase IX | 1AZM | -7.5 | acs.org |
| Naphthopyrano[2,3-d]pyrimidin-11(12H)-one containing isoxazole | SARS-CoV-2 Mpro | 6LU7 | -8.9 | mdpi.com |
| Thiazole-indole-isoxazole | STAT3 SH2 domain | 1BG1 | -8.2 | connectjournals.com |
In Silico Prediction for Drug Discovery Applications
In silico methods are crucial for the early stages of drug development, allowing for the rapid screening of large numbers of compounds to predict their potential as drugs. These predictions focus on pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). iipseries.org
For isoxazole derivatives, various computational tools and web servers like SwissADME and pkCSM are used to calculate key molecular descriptors. researchgate.netfrontiersin.org These descriptors include predictions for properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the cytochrome P450 family. frontiersin.orgresearchgate.net Additionally, these tools assess "drug-likeness" based on established guidelines like Lipinski's Rule of Five, which helps to filter out compounds with physicochemical properties that are likely to be unfavorable for an oral drug. frontiersin.org This early-stage computational screening helps prioritize which newly designed isoxazole compounds should be synthesized and advanced to more resource-intensive experimental testing. humanjournals.comukaazpublications.comekb.eg
| Property | Prediction for Isoxazole Derivative A | Prediction for Isoxazole Derivative B | Desired Range/Outcome |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.4 | 410.5 | < 500 |
| LogP (Lipophilicity) | 2.8 | 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | 2 | < 5 |
| Hydrogen Bond Acceptors | 4 | 5 | < 10 |
| Gastrointestinal (GI) Absorption | High | High | High |
| BBB Permeant | No | Yes | Varies by target |
| CYP2D6 Inhibitor | No | Yes | No (generally) |
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational technique in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov This model then serves as a template for designing new molecules with potentially enhanced or similar activities. For isoxazole scaffolds, pharmacophore models are developed by analyzing the common structural features of a series of known active compounds. nih.gov
The process involves aligning a set of active molecules and identifying the common chemical features responsible for their interaction with a biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For instance, a pharmacophore model for isoxazole-based inhibitors of a particular enzyme might reveal the necessity of a hydrogen bond acceptor at a specific position on the isoxazole ring, a hydrophobic group at another position, and an aromatic ring at a certain distance. nih.gov
Several studies have employed pharmacophore modeling to understand the structure-activity relationships (SAR) of isoxazole derivatives. nih.govumt.edu For example, in the development of Farnesoid X Receptor (FXR) agonists, a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study was conducted on a series of isoxazole compounds to construct a pharmacophore model. This model helped in identifying the key structural requirements for their agonistic activity. nih.gov
A preliminary pharmacophore model for isoxazole analogues binding to the System xc- transporter identified several key regions contributing to binding affinity. nih.gov These included an L-amino acid head group region, electron lone pair or hydrogen bonding group regions corresponding to heteroatoms of the isoxazole ring, and aromatic ring group regions. nih.gov The diversity among ligands that bind to this transporter, such as those with and without free α-amino and α-carboxylate groups, suggests the presence of adjacent lipophilic domains that facilitate binding. nih.gov Such models are instrumental in guiding the synthesis of new derivatives with improved potency and selectivity. umt.edu
| Pharmacophore Feature | Description | Example in Isoxazole Scaffolds |
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can form a hydrogen bond. | The nitrogen and oxygen atoms within the isoxazole ring. nih.gov |
| Hydrogen Bond Donor | A hydrogen atom covalently bonded to an electronegative atom. | Amine or hydroxyl groups attached to the isoxazole scaffold. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | Alkyl or aryl substituents on the isoxazole ring. nih.gov |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Phenyl or other aromatic groups attached to the isoxazole core. nih.gov |
Assessment of Drug-Likeness (General Principles)
The assessment of "drug-likeness" is a critical step in the early stages of drug discovery, aiming to predict whether a compound has favorable physicochemical properties to be an orally active drug. wikipedia.org One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. wikipedia.orgtiu.edu.iq This rule establishes a set of simple molecular descriptors that are commonly observed in successful oral drugs. drugbank.com The isoxazole scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous approved drugs, indicating its favorable drug-like properties. rsc.orgeurekaselect.comresearchgate.net
Lipinski's Rule of Five states that an orally active drug is more likely to have:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.orgpharmainformatic.com
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.orgpharmainformatic.com
A molecular weight of less than 500 daltons. wikipedia.orgpharmainformatic.com
A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.orgpharmainformatic.com
A compound is generally considered to have good drug-likeness if it violates no more than one of these rules. tiu.edu.iqdrugbank.com Computational tools are often used to calculate these properties for novel compounds. For instance, the SwissADME database can be used to assess the physicochemical and drug-likeness properties of synthesized isoxazole derivatives. frontiersin.org
Studies on various series of isoxazole derivatives have shown that they often adhere to Lipinski's Rule of Five. rsc.orgnih.gov For example, a study on newly synthesized isoxazole derivatives found that none of the ten compounds violated the rule. frontiersin.org This adherence suggests that these compounds are likely to have good oral bioavailability. However, it is important to note that Lipinski's rule is a guideline and not a strict set of rules, as some successful drugs do violate one or more of its components. tiu.edu.iq Furthermore, this rule primarily addresses passive diffusion and does not account for the role of transporters in drug absorption. wikipedia.org
The table below illustrates the application of Lipinski's Rule of Five to a hypothetical isoxazole derivative.
| Lipinski's Rule of Five Parameter | Guideline | Hypothetical Value for an Isoxazole Derivative | Compliance |
| Molecular Weight (MW) | < 500 Da | 350 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Yes |
| Octanol-Water Partition Coefficient (log P) | ≤ 5 | 3.5 | Yes |
Biological Activity and Structure Activity Relationships of Isoxazole Amine Derivatives in Vitro Studies
Antimicrobial Activities
Isoxazole (B147169) amine derivatives have been identified as a promising class of antimicrobial agents. researchgate.net Their structural versatility allows for modifications that can enhance their efficacy against a broad spectrum of bacteria, fungi, and viruses. researchgate.netnih.gov Research has focused on understanding the structure-activity relationships that govern their antimicrobial potency and elucidating their mechanistic pathways. nih.gov
A range of isoxazole derivatives have shown considerable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. ipindexing.comijpca.org The mechanism of action for antibacterial agents can be broadly categorized as either bactericidal, which involves killing the bacteria, or bacteriostatic, which inhibits their growth, often by interfering with protein synthesis or metabolic pathways. ijrrjournal.com
In one study, a series of 15 isoxazole derivatives were evaluated against common wound pathogens, Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov All tested compounds displayed some level of antimicrobial activity. nih.govresearchgate.net Notably, two derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), showed markedly higher activity. nih.govresearchgate.net Specifically, PUB9 demonstrated a minimal inhibitory concentration (MIC) against S. aureus that was over 1000 times lower than the other derivatives. nih.govresearchgate.net These compounds were also effective at reducing biofilm formation, with PUB9 and PUB10 diminishing biofilm-forming cells by over 90%. nih.govresearchgate.net
Structure-activity relationship studies suggest that the presence of specific substituents on the isoxazole ring, such as chloro and nitro groups on an attached phenyl ring, can enhance antibacterial potency. nih.govijpca.org For instance, certain thiazolyl isoxazoles with these substitutions were found to be effective antibacterial agents against S. aureus. nih.gov The antibacterial effect is also influenced by groups at the C-3 and C-5 positions of the isoxazole ring; methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to increase antibacterial activity. ijpca.org
| Compound | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| PUB9 | Staphylococcus aureus | MIC | >1000x lower than other tested derivatives | nih.govresearchgate.net |
| PUB9 & PUB10 | Biofilm-forming bacteria | Biofilm Reduction | >90% | nih.govresearchgate.net |
| Thiazolyl Isoxazoles (with chloro/nitro groups) | Staphylococcus aureus | Activity | Potent | nih.gov |
Isoxazole amine derivatives have also demonstrated significant potential as antifungal agents. ipindexing.com Fungal infections, particularly those caused by species like Candida albicans, represent a major health concern, driving the search for novel therapeutic agents. mdpi.com
In a study evaluating new isoxazole-based derivatives, two compounds, PUB14 and PUB17, displayed selective antifungal activity against Candida species without adversely affecting beneficial microbiota like Lactobacillus sp. mdpi.com Another study investigating 15 isoxazole derivatives found that all showed some activity against C. albicans. nih.govresearchgate.net The compounds PUB9 and PUB10 were particularly effective, reducing biofilm formation by over 90%. researchgate.net
Further research into 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles revealed that some of these compounds displayed antifungal activity at non-cytotoxic concentrations. nih.gov One derivative, in particular, was found to be 9 times more potent than miconazole (B906) and significantly more potent than amphotericin B and fluconazole (B54011) against Cryptococcus neoformans. nih.gov Preliminary structure-activity relationship (SAR) analysis indicated that a nitroso (NO) group on the attached pyrazole (B372694) ring was essential for this activity, with the lipophilicity of the pyrazole moiety and the N-alkyl chain length also playing crucial roles in modulating antifungal efficacy and cytotoxicity. nih.gov
| Compound/Derivative Series | Target Organism | Key Finding | Reference |
|---|---|---|---|
| PUB14 & PUB17 | Candida sp. | Selective antifungal activity | mdpi.com |
| PUB9 & PUB10 | Candida albicans | >90% reduction in biofilm | researchgate.net |
| 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazole (Derivative 6c) | Cryptococcus neoformans | 9x more potent than miconazole | nih.gov |
| 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole (Compound 50) | Candida albicans | Highly active | nih.gov |
The antiviral potential of isoxazole amine derivatives is an emerging area of investigation. mdpi.comnih.gov Antiviral drugs typically function by inhibiting a specific stage of the viral life cycle, such as attachment to the host cell, replication of the viral genome, or the assembly of new virus particles. youtube.com
Research has shown that certain isoxazole derivatives possess activity against a range of viruses. A study on 5-isoxazol-5-yl-2′-deoxyuridines, synthesized via cycloaddition, demonstrated moderate activity against herpes simplex viruses 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and vesicular stomatitis virus (VSV). nih.gov These compounds are nucleoside analogs, which can be incorporated into the growing viral DNA and cause premature termination of its synthesis. youtube.comnih.gov
Another study synthesized a series of (5-oxazolyl)phenyl amine derivatives and tested their efficacy against the hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several compounds exhibited potent antiviral activity against HCV, with IC₅₀ values ranging from 0.28 to 0.92 μM, and showed low cytotoxicity in the host cells. nih.gov A number of these derivatives also displayed strong activity against CVB3 and/or CVB6, with IC₅₀ values below 2.0 μM. nih.gov The mechanism of action for these compounds may involve inhibiting viral replication or other essential viral processes. mdpi.com
Anticancer Activities
Isoxazole-containing compounds have been extensively evaluated for their anticancer properties, demonstrating the ability to inhibit tumor cell growth, induce cell death, and modulate key cellular processes involved in cancer progression. espublisher.comipindexing.comnih.gov
Numerous in vitro studies have confirmed the cytotoxic and antiproliferative effects of isoxazole amine derivatives against a variety of human cancer cell lines. nih.govnajah.edu The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cell growth.
A series of isoxazole-carboxamide derivatives (2a–2g) were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. nih.govnajah.edu Compounds 2d and 2e were most active against Hep3B cells (IC₅₀ ≈ 23 μg/ml), while compound 2d was most effective against HeLa cells (IC₅₀ = 15.48 μg/ml). nih.govnajah.edu Another study synthesized isoxazole derivatives of benzothiazole-amine, which showed anticancer activity against Colo205 (colon), U937 (lymphoma), MCF7 (breast), and A549 (lung) cancer cell lines, with IC₅₀ values against Colo205 cells ranging from 5.04 to 13 μM. researchgate.netsemanticscholar.org
Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have also been synthesized and shown to have significant antiproliferative activity against K562 (leukemia) cells. researchgate.net Furthermore, newly synthesized isoxazole-based carboxamides, ureates, and hydrazones were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov Several of these compounds demonstrated potent and selective cytotoxicity against the HepG2 liver cancer cell line, with IC₅₀ values as low as 0.13 μM, which is superior to the reference drug Sorafenib (IC₅₀ = 3.99 µM). nih.gov
| Compound/Derivative Series | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Isoxazole-carboxamide 2d | HeLa (Cervical) | IC₅₀ | 15.48 μg/ml | nih.govnajah.edu |
| Isoxazole-carboxamides 2d & 2e | Hep3B (Liver) | IC₅₀ | ~23 μg/ml | nih.govnajah.edu |
| Benzothiazole-amine Isoxazole Derivatives | Colo205 (Colon) | IC₅₀ | 5.04–13 μM | researchgate.netsemanticscholar.org |
| Isoxazole-based Carboxamide (Compound 8) | HepG2 (Liver) | IC₅₀ | 0.13 μM | nih.gov |
| Isoxazole-based Hydrazone (Compound 10a) | HepG2 (Liver) | IC₅₀ | 0.14 μM | nih.gov |
Beyond general cytotoxicity, research has delved into the specific mechanisms by which isoxazole amine derivatives exert their anticancer effects, focusing on their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). researchgate.netresearchgate.net
One promising benzothiazole-amine isoxazole derivative, compound 20c, was found to induce cell cycle arrest at the G2/M phase in Colo205 colon cancer cells. researchgate.netsemanticscholar.org This arrest was associated with a significant increase in the levels of the p53 tumor suppressor protein. researchgate.netsemanticscholar.org The activation of p53 can lead to either cell cycle arrest or apoptosis. biocompare.com In the case of compound 20c, p53 activation altered the balance of key mitochondrial proteins, such as Bcl-2 and Bax, ultimately leading to apoptosis through the accelerated expression of caspases. researchgate.netsemanticscholar.org
Similarly, isoxazole-carboxamide derivatives 2d and 2e were shown to cause a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells. nih.govnajah.edu These compounds also shifted the mode of cell death from necrosis to apoptosis. nih.govnajah.edu Studies on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives also confirmed their pro-apoptotic activity in K562 leukemia cells, inducing both early and late stages of apoptosis. researchgate.net The induction of apoptosis is a critical mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells. mdpi.com
Targeted Enzyme and Protein Inhibition (e.g., Kinases, HDACs)
For instance, a series of tertiary amine-based HDAC inhibitors were developed where an isoxazole group was incorporated as a key structural component. In these studies, a compound featuring a 5-(4-tert-butoxycarbonylaminophenyl) isoxazole moiety demonstrated moderate potency against class I HDAC isoforms. The inhibitory concentrations (IC50) for this compound were recorded as 1200 nM for HDAC1, 5600 nM for HDAC2, and 590 nM for HDAC3, indicating a degree of selectivity for HDAC3. nih.gov This suggests that the isoxazole ring can serve as a valuable scaffold for the design of enzyme inhibitors. The specific substitution pattern on the isoxazole ring and the nature of the amine substituent are crucial for both potency and selectivity. nih.gov
Table 1: In Vitro HDAC Inhibition by an Isoxazole-Containing Compound
| Enzyme | IC50 (nM) |
|---|---|
| HDAC1 | 1200 |
| HDAC2 | 5600 |
| HDAC3 | 590 |
| HDAC8 | 14000 |
Data derived from studies on a 5-(4-tert-butoxycarbonylaminophenyl) isoxazole-containing tertiary amine. nih.gov
Anti-inflammatory Activities and Modulation of Inflammatory Pathways (e.g., COX, LOX)
The anti-inflammatory potential of isoxazole derivatives has been explored through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
A study investigating a series of isoxazole derivatives for their in vitro 5-lipoxygenase (5-LOX) inhibitory activity revealed that several compounds exhibited significant, concentration-dependent inhibition. For example, one of the tested compounds demonstrated an IC50 value of 8.47 μM against 5-LOX. nih.govbiorxiv.org Another compound in the same series also showed good inhibitory effect with an IC50 of 10.48 μM. nih.govbiorxiv.org These findings underscore the potential of the isoxazole nucleus as a scaffold for the development of novel anti-inflammatory agents targeting the 5-LOX pathway. nih.govbiorxiv.org
While direct COX inhibition data for 5-Isobutoxyisoxazol-3-amine is not available, the general anti-inflammatory profile of isoxazoles suggests that this is a plausible area for further investigation. Dual inhibitors of both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: 5-LOX Inhibitory Activity of Selected Isoxazole Derivatives
| Compound | IC50 (μM) |
|---|---|
| Isoxazole Derivative 1 | 8.47 |
| Isoxazole Derivative 2 | 10.48 |
Data from in vitro assays on synthesized isoxazole derivatives. nih.govbiorxiv.org
Immunomodulatory Effects (e.g., Inhibition of PBMC Proliferation, Cytokine Production)
The ability of isoxazole derivatives to modulate the immune system has been a subject of scientific inquiry. These immunomodulatory effects can manifest as the inhibition of immune cell proliferation or the alteration of cytokine production, which are key components of the immune response.
Studies on compounds with structural similarities to isoxazole amines have demonstrated the potential for immunomodulatory activity. For example, certain compounds can influence the production of cytokines, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), in peripheral blood mononuclear cells (PBMCs). nih.gov The modulation of these cytokines is a critical aspect of managing inflammatory and autoimmune diseases.
Furthermore, the inhibition of PBMC proliferation is another important indicator of immunomodulatory potential. mdpi.com While specific data for this compound is not available, the broader class of amine-containing heterocyclic compounds has been shown to possess these properties. The nature and substitution of the isoxazole and amine components are expected to play a significant role in determining the extent and nature of these immunomodulatory effects.
Neurobiological Activities (e.g., MAO Inhibition, Receptor Modulation)
Amine-containing compounds are well-known for their neurobiological activities, and isoxazole derivatives are no exception. One of the key areas of investigation is their potential to inhibit monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. mdpi.com
MAO inhibitors can exert anti-inflammatory effects by reducing the production of metabolic end products like hydrogen peroxide, aldehydes, and ammonium (B1175870), and by increasing the levels of cellular catecholamines. nih.gov While direct studies on this compound are lacking, the general class of amine-containing heterocycles has been a rich source of MAO inhibitors. The structural features of the isoxazole ring combined with the amine functionality suggest that derivatives of this type could be promising candidates for development as novel MAO inhibitors. nih.govmdpi.com
Other Reported In Vitro Biological Activities (e.g., antioxidant, antidiabetic, insecticidal)
Beyond the previously mentioned activities, isoxazole derivatives have been explored for a range of other in vitro biological effects.
Antioxidant Activity: Several isoxazole derivatives have demonstrated free radical scavenging capabilities. In one study, a synthesized isoxazole compound showed excellent antioxidant activity with an IC50 value of 10.96 μM in a DPPH assay. nih.gov Another related compound also exhibited potent dose-dependent antioxidant effects. nih.gov
Antidiabetic Activity: The potential of isoxazole-containing compounds as antidiabetic agents has also been investigated. For instance, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids were synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. One of the compounds was found to be a potent α-glucosidase inhibitor with an IC50 of 15.2 ± 0.3 μM, which was more potent than the standard drug acarbose. nih.gov Another compound from the same series showed the highest α-amylase inhibitory activity with an IC50 of 16.4 ± 0.1 μM. nih.gov
Insecticidal Activity: While specific data on this compound is not available, the broader class of heterocyclic compounds is a well-established source of insecticidal agents. The isoxazole scaffold is present in some commercial insecticides, suggesting that derivatives of this class could possess such properties.
Table 3: Other In Vitro Biological Activities of Isoxazole Derivatives
| Activity | Assay | Result (IC50) |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 10.96 μM |
| Antidiabetic | α-Amylase Inhibition | 16.4 ± 0.1 μM |
| Antidiabetic | α-Glucosidase Inhibition | 15.2 ± 0.3 μM |
Data from in vitro studies on various isoxazole derivatives. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Isoxazole Amine Substituents
The biological activity of isoxazole amine derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.
While specific SAR studies focusing on the variation of the alkoxy group at the C-5 position of 5-alkoxyisoxazol-3-amines are not detailed in the provided search results, general principles of medicinal chemistry suggest that this group can significantly influence the compound's biological profile. The size, shape, and lipophilicity of the alkoxy group can affect how the molecule binds to its biological target and can also impact its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
For example, in a series of phenylisoxazole quinoxalin-2-amine hybrids, the nature and position of substituents on the phenyl and quinoxaline (B1680401) rings had a profound effect on their α-amylase and α-glucosidase inhibitory activities. nih.gov This highlights the importance of substituent effects in determining the biological activity of isoxazole-containing compounds. It can be extrapolated that variations in the C-5 alkoxy group of 5-alkoxyisoxazol-3-amines would similarly modulate their biological activities. A systematic exploration of different alkoxy groups (e.g., methoxy, ethoxy, propoxy, isobutoxy) would be necessary to establish a clear SAR and to identify the optimal substituent for a desired biological effect.
Impact of Substitutions on the Amine Moiety at C-3 on Activity
Developing synthetic methodologies to create a diverse range of N-substituted 3-aminoisoxazoles is key to exploring these SAR. While methods like copper- and palladium-catalyzed amination have proven difficult with 3-haloisoxazoles, alternative strategies have been developed. acs.org One effective approach involves the use of 3-bromoisoxazolines as precursors, which react readily with a variety of amines. This is followed by an oxidation step to yield the desired 3-aminoisoxazoles. acs.org This two-step procedure tolerates a wide array of amines, including primary and secondary aliphatic and aromatic amines, allowing for the introduction of diverse functionalities. acs.org
In a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives studied as inhibitors of bacterial serine acetyltransferase, modifications to the C-3 position highlighted the importance of the amine moiety. The presence of a carboxylic acid group or its derivatives (esters, amides) at this position appeared important for maintaining inhibitory activity. nih.gov When exploring amide derivatives, studies found that bulky substituents such as a phenyl ring or an adamantane (B196018) group attached to the amide nitrogen conferred higher affinity compared to smaller methyl or unsubstituted amides. nih.gov This suggests that the size and nature of the group attached to the C-3 amine play a direct role in the molecule's interaction with its biological target.
The data below illustrates the impact of substitutions at the C-3 amide on inhibitory activity against bacterial serine acetyltransferase.
Table 1: In Vitro Inhibitory Activity of Isoxazole-3-Carboxamide Derivatives
| Compound | C-3 Amide Substituent | IC50 (μM) nih.gov |
|---|---|---|
| 10 | Phenyl | 9 |
| 13 | Adamantane | 16.3 |
| 11 | Unsubstituted | 26 |
| 12 | Methyl | 60 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Role of Overall Substitution Patterns on Isoxazole Core Efficacy
In the development of novel isoxazole-based molecules targeting the Zika virus (ZIKV), researchers modified a lead compound to explore the SAR. nih.gov One area of focus was the replacement of a 1,2,4-oxadiazole (B8745197) moiety attached to the isoxazole core. Substituting it with a 1,3,4-oxadiazole (B1194373) resulted in a complete loss of activity, while using a 1,2,5-oxadiazole (furazan) restored activity, albeit with some cellular toxicity. nih.gov This demonstrates the high sensitivity of the antiviral activity to the specific type and arrangement of atoms in the substituent group.
Table 2: In Vitro Anti-Zika Virus Activity of Isoxazole Derivatives with A-Ring Modifications
| Compound | A-Ring Moiety | EC50 (μM) nih.gov |
|---|---|---|
| KR-26827 (Lead) | 1,2,4-Oxadiazole | 2.6 |
| 6a | 1,2,4-Oxadiazole (isomer) | 5.3 |
| 6b | 1,3,4-Oxadiazole | >100 |
| 6c | 1,2,5-Oxadiazole (Furazan) | 3.6 |
EC50: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.
Further studies on different series of isoxazole derivatives have reinforced the importance of substitution patterns. For instance, in a series tested for antibacterial effects, activity was enhanced by the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring. ijpca.org In another study focusing on carbonic anhydrase (CA) inhibition, the nature of the aromatic ring and its substitution pattern were found to be key determinants of the structure-activity relationship. acs.org The most active compound in this series featured a five-membered thiophene (B33073) ring, while the second most active contained a phenyl ring with ethoxy and hydroxyl substituents. acs.org
Table 3: In Vitro Carbonic Anhydrase Inhibition by Isoxazole Derivatives
| Compound | Key Substituent Feature | IC50 (μM) acs.org |
|---|---|---|
| AC2 | Thiophene ring | 112.3 |
| AC3 | Phenyl with meta-ethoxy and para-hydroxyl groups | 228.4 |
| AC1 | Unspecified | 368.2 |
| AC4 | Unspecified | 483.0 |
| Standard (Acetazolamide) | N/A | 18.6 |
IC50: The half maximal inhibitory concentration.
These findings collectively underscore that the efficacy of isoxazole-based compounds is a result of complex interplay between substituents at various positions on the core ring. Strategic modification of these positions is a fundamental approach in the development of potent and selective therapeutic agents. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
